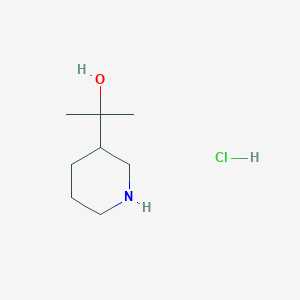

2-(Piperidin-3-yl)propan-2-ol hydrochloride

Vue d'ensemble

Description

“2-(Piperidin-3-yl)propan-2-ol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propan-2-ol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 179.69 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Applications De Recherche Scientifique

Donepezil: Alzheimer's Disease Treatment

Donepezil, a piperidine derivative, is recognized for its role in treating mild-to-moderate Alzheimer's disease. This reversible central acetylcholinesterase inhibitor demonstrates significant improvement in cognition and global function in patients, highlighting the therapeutic potential of piperidine derivatives in neurological conditions (Román & Rogers, 2004).

Spiropiperidines in Drug Discovery

Spiropiperidines, which incorporate piperidine rings in their structure, have been explored for their use in drug discovery programs. These compounds, particularly 2-spiropiperidines, have been synthesized en route to natural products and show potential for therapeutic benefits, underscoring the importance of piperidine scaffolds in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Natural Product Biosynthesis: Piper spp.

The genus Piper, known for its pharmacological activities, contains piperidine alkaloids such as piperine and piperidine. Studies on Piper spp. have revealed endophytes producing these compounds, suggesting the potential of piperidine derivatives in enhancing the commercial production of bioactive molecules (Mitra et al., 2021).

Piperidine Alkaloids: Pharmacological Importance

Piperidine alkaloids, derived from various sources including the Piper genus, display a broad range of therapeutic applications. These include anticonvulsant, sedative-hypnotic, and muscle-relaxing actions, further emphasizing the pharmacological significance of piperidine derivatives in treating diverse health conditions (Singh et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 2-(Piperidin-3-yl)propan-2-ol hydrochloride is the muscarinic receptors in the central and peripheral nervous systems . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

This compound acts as a competitive antagonist of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, it disrupts the normal balance of neurotransmitters, leading to changes in the transmission of nerve signals.

Biochemical Pathways

The antagonism of acetylcholine at muscarinic receptors affects several biochemical pathways. It can alleviate symptoms induced by phenothiazine derivatives and reserpine, which are medications that alter neurotransmitter levels . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of muscarinic receptors. This can lead to changes in nerve signal transmission, potentially alleviating symptoms of conditions like parkinsonism and extrapyramidal side effects of certain drugs .

Orientations Futures

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely continue to explore the potential therapeutic applications of piperidine derivatives .

Propriétés

IUPAC Name |

2-piperidin-3-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDMILKWVAVRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)

![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)

![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)

![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)

![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)